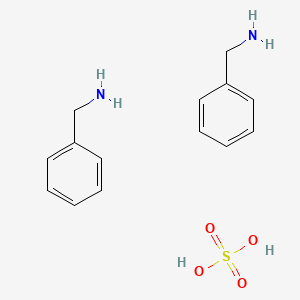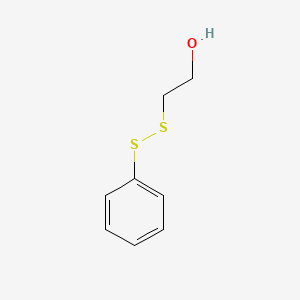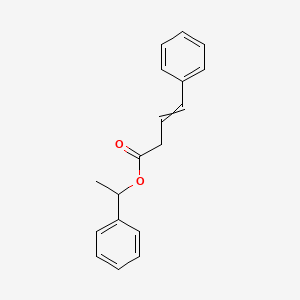![molecular formula C16H13N3O7S2 B14509507 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid CAS No. 63083-93-2](/img/structure/B14509507.png)
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to act as a colorimetric indicator, particularly in the determination of metal ions such as zinc, mercury, and copper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalene-2-sulfonic acid derivatives, followed by the introduction of the amino and hydrazinyl groups under controlled conditions. The reaction conditions usually involve specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to control the reaction parameters. The use of advanced techniques such as flow injection analysis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is widely used in scientific research due to its versatile properties:
Biology: The compound is used in various biochemical assays to detect and quantify specific ions and molecules.
Mechanism of Action
The mechanism by which 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid exerts its effects involves its ability to form complexes with metal ions. The compound’s structure allows it to bind selectively to specific ions, leading to a color change that can be measured spectrophotometrically. This binding process involves molecular interactions with the metal ions, resulting in the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Zincon monosodium salt: A similar compound used as a colorimetric indicator for metal ions.
Eriochrome Black T: Another indicator used for detecting metal ions in various assays.
Calmagite: Used in similar applications for the determination of metal ions.
Uniqueness
What sets 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid apart is its specific structure, which provides unique binding properties and selectivity for certain metal ions. This makes it particularly valuable in applications requiring precise and accurate detection of these ions.
Properties
CAS No. |
63083-93-2 |
|---|---|
Molecular Formula |
C16H13N3O7S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
8-amino-5-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-13-4-5-14(11-3-1-9(7-12(11)13)27(21,22)23)18-19-15-8-10(28(24,25)26)2-6-16(15)20/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
FPJPOCZFGQZFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
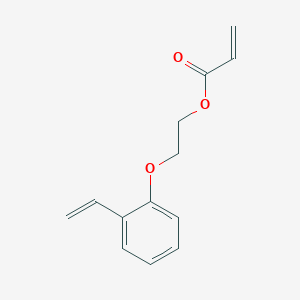
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
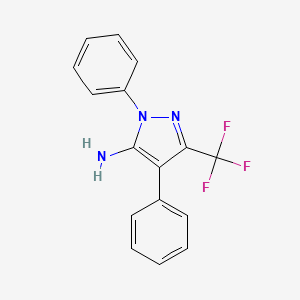
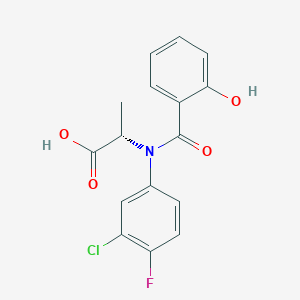


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
